N,N-Dimethyl-N'-(2-methylpropyl)-1-phenylboranediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-N’-(2-methylpropyl)-1-phenylboranediamine is an organic compound that belongs to the class of boron-containing amines. This compound is characterized by the presence of a boron atom bonded to a phenyl group and two nitrogen atoms, each substituted with different alkyl groups. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-N’-(2-methylpropyl)-1-phenylboranediamine typically involves the reaction of phenylboronic acid with N,N-dimethylamine and 2-methylpropylamine. The reaction is usually carried out in the presence of a suitable solvent, such as tetrahydrofuran (THF), and a catalyst, such as palladium on carbon (Pd/C). The reaction conditions often include heating the mixture to a temperature of around 80-100°C and maintaining it under an inert atmosphere to prevent oxidation .
Industrial Production Methods
On an industrial scale, the production of N,N-Dimethyl-N’-(2-methylpropyl)-1-phenylboranediamine may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, are crucial for large-scale synthesis. Additionally, purification steps, such as distillation or recrystallization, are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-N’-(2-methylpropyl)-1-phenylboranediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acid derivatives.
Reduction: Reduction reactions can convert the boron-containing group to a borohydride.
Substitution: The amine groups can participate in nucleophilic substitution reactions, leading to the formation of new amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium periodate (NaIO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Boronic acid derivatives.
Reduction: Borohydride compounds.
Substitution: New amine derivatives with various functional groups.
Scientific Research Applications
N,N-Dimethyl-N’-(2-methylpropyl)-1-phenylboranediamine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of boron-containing compounds.
Biology: Investigated for its potential role in biological systems, particularly in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-N’-(2-methylpropyl)-1-phenylboranediamine involves its interaction with molecular targets, such as enzymes and receptors. The boron atom in the compound can form reversible covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-N’-(2-methylpropyl)-1-phenylamine: Lacks the boron atom, resulting in different chemical properties and reactivity.
N,N-Dimethyl-N’-(2-methylpropyl)-1-phenylborane: Similar structure but different functional groups attached to the boron atom.
N,N-Dimethyl-N’-(2-methylpropyl)-1-phenylboranediamine derivatives: Compounds with additional substituents on the phenyl or amine groups.
Uniqueness
N,N-Dimethyl-N’-(2-methylpropyl)-1-phenylboranediamine is unique due to the presence of the boron atom, which imparts distinct chemical reactivity and potential biological activity. The combination of boron with amine groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
CAS No. |
79867-00-8 |
---|---|
Molecular Formula |
C12H21BN2 |
Molecular Weight |
204.12 g/mol |
IUPAC Name |
N-[dimethylamino(phenyl)boranyl]-2-methylpropan-1-amine |
InChI |
InChI=1S/C12H21BN2/c1-11(2)10-14-13(15(3)4)12-8-6-5-7-9-12/h5-9,11,14H,10H2,1-4H3 |
InChI Key |
JZJIPRSCIQRJMS-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=CC=C1)(NCC(C)C)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.